molecular formula C23H29ClN2O2 B11372136 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11372136
M. Wt: 400.9 g/mol
InChI Key: XNSBJXRQWVZUOP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an ethylphenoxyacetamide moiety, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorophenylpiperidine.

    Acylation: The intermediate is then acylated with 4-ethylphenoxyacetyl chloride under basic conditions to yield the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-2-18-6-12-21(13-7-18)28-17-23(27)25-16-22(26-14-4-3-5-15-26)19-8-10-20(24)11-9-19/h6-13,22H,2-5,14-17H2,1H3,(H,25,27)

InChI Key

XNSBJXRQWVZUOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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